molecular formula C11H16ClN3OS B6625682 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide

4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide

Cat. No.: B6625682
M. Wt: 273.78 g/mol
InChI Key: NNTKKRWYSSTBBT-UHFFFAOYSA-N
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Description

4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide is a synthetic organic compound featuring a piperidine ring substituted with a carboxamide group and a chlorothiophene moiety

Properties

IUPAC Name

4-[(3-chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3OS/c12-9-3-6-17-10(9)7-14-8-1-4-15(5-2-8)11(13)16/h3,6,8,14H,1-2,4-5,7H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTKKRWYSSTBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=C(C=CS2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the piperidine derivative with an appropriate isocyanate or through the amidation of a carboxylic acid derivative.

    Attachment of the Chlorothiophene Moiety: The chlorothiophene group is introduced through nucleophilic substitution reactions, often involving the reaction of a chlorothiophene derivative with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Bromothiophen-2-yl)methylamino]piperidine-1-carboxamide
  • 4-[(3-Methylthiophen-2-yl)methylamino]piperidine-1-carboxamide
  • 4-[(3-Fluorothiophen-2-yl)methylamino]piperidine-1-carboxamide

Uniqueness

Compared to its analogs, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide may exhibit unique pharmacokinetic and pharmacodynamic properties due to the presence of the chlorine atom, which can influence its reactivity, binding affinity, and metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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